Ethyl 4-(2-phenylbutanamido)butanoate

Description

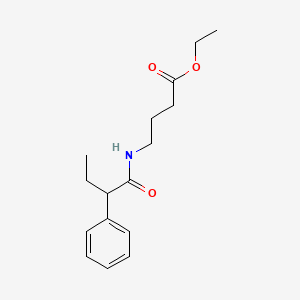

Ethyl 4-(2-phenylbutanamido)butanoate is an ester derivative featuring a 2-phenylbutanamido substituent at the 4-position of the butanoate chain. Its structure combines an aromatic phenyl group with an amide linkage, which influences its physicochemical properties, such as solubility and reactivity. The amide group introduces hydrogen-bonding capacity, distinguishing it from esters with simpler alkyl or aromatic substituents .

Properties

CAS No. |

90068-64-7 |

|---|---|

Molecular Formula |

C16H23NO3 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

ethyl 4-(2-phenylbutanoylamino)butanoate |

InChI |

InChI=1S/C16H23NO3/c1-3-14(13-9-6-5-7-10-13)16(19)17-12-8-11-15(18)20-4-2/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3,(H,17,19) |

InChI Key |

IONDPMYRASNKNC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-phenylbutanamido)butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are generally limited to the formation of simple esters .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of catalysts to speed up the reaction and improve yield. Methods such as reflux and distillation are employed to purify the product. Reflux involves heating the reaction mixture to its boiling point and using a condenser to return the vaporized solvent back to the reaction flask, while distillation purifies the liquid by evaporation and condensation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-phenylbutanamido)butanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce primary alcohols.

Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

Substitution: Grignard reagents, nucleophiles.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-phenylbutanamido)butanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavorings, and other consumer products

Mechanism of Action

The mechanism of action of ethyl 4-(2-phenylbutanamido)butanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This hydrolysis reaction is crucial for the compound’s biological activity and metabolism .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Compounds with aromatic substituents at the 4-position of the ethyl butanoate backbone exhibit variations in electronic and steric effects:

- Electron-withdrawing groups (e.g., fluoro in 4f) reduce electron density, affecting reactivity in nucleophilic substitutions . Halogens (e.g., bromo in ) increase molecular weight and may influence boiling points and intermolecular interactions.

Compounds with Amino/Amide Functionalities

Amide and amino substituents introduce distinct hydrogen-bonding and reactivity profiles:

- Amide vs. Amino Groups: Amides (as in the target compound) exhibit strong N-H IR stretches (~3300 cm⁻¹) and downfield ¹H NMR shifts for NH protons (~6–8 ppm) . Tertiary amines (e.g., dimethylamino in ) lack N-H bonds, simplifying IR spectra and showing distinct ¹H NMR signals for alkyl groups.

Spectral Data Comparison

Key spectral trends across analogues:

- IR Spectroscopy : All compounds show C=O stretches (~1700–1750 cm⁻¹) and C-O ester peaks (~1250 cm⁻¹). Amides/amines display N-H stretches (~3300 cm⁻¹) .

- ¹H NMR : Aromatic protons in fluorophenyl (4f) resonate upfield compared to methoxyphenyl (4c) due to electron-withdrawing effects .

- HRMS : Precision in molecular weight confirmation (e.g., 4c: calc. 356.1856, exp. 356.1855 ) ensures structural fidelity.

Physicochemical Properties

- Molecular Weight: Ranges from 235.32 g/mol (amino derivatives ) to 356.19 g/mol (bulky aryl-substituted esters ).

- Solubility : Polar substituents (e.g., methoxy) enhance water solubility, while hydrophobic groups (e.g., tert-butyl in ) favor organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.